5,6,7-Trifluorochroman-4-one
Description
5,6,7-Trifluorochroman-4-one is a fluorinated derivative of chroman-4-one, a bicyclic structure comprising a benzene ring fused to a dihydropyran moiety. The substitution of three fluorine atoms at positions 5, 6, and 7 introduces significant electron-withdrawing effects, altering the compound’s electronic, steric, and physicochemical properties. Fluorination at adjacent positions likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H5F3O2 |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
5,6,7-trifluoro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H5F3O2/c10-4-3-6-7(9(12)8(4)11)5(13)1-2-14-6/h3H,1-2H2 |
InChI Key |
JKACMRJKFUYKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C(=C2C1=O)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluorochroman-4-one typically involves the introduction of fluorine atoms into the chroman-4-one structure. One common method is the fluorination of chroman-4-one derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of 5,6,7-Trifluorochroman-4-one may involve more efficient and cost-effective methods. These could include catalytic fluorination processes or continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluorochroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5,6,7-Trifluorochroman-4-ol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorinated quinones, while reduction can produce trifluorinated alcohols.
Scientific Research Applications
5,6,7-Trifluorochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making 5,6,7-Trifluorochroman-4-one a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5,6,7-Trifluorochroman-4-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with target proteins. Additionally, the compound’s fluorinated structure can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and properties of 5,6,7-Trifluorochroman-4-one and related compounds:
*Calculated based on formula.
Key Observations:
Substitution Patterns: The trifluoro substitution in 5,6,7-Trifluorochroman-4-one creates a densely fluorinated region, likely increasing electronegativity and altering aromatic ring reactivity compared to mono- or di-substituted analogs . In contrast, 7-(Trifluoromethyl)chroman-4-one features a single -CF₃ group, which enhances lipophilicity but occupies less steric space than three adjacent fluorines.
This effect is amplified in 5,6,7-Trifluorochroman-4-one compared to analogs with fewer fluorines . Bromine in 7-Bromo-6-fluorochroman-4-one introduces polarizability, which may favor halogen bonding in biological systems.
Physicochemical Properties :
- The hydroxyl-rich 5,6,7,8-Tetrahydroxyflavone exhibits high water solubility, whereas fluorinated derivatives like 5,6,7-Trifluorochroman-4-one are expected to be more lipophilic, enhancing membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
